N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of its molecular structure. According to PubChem database records, the official IUPAC name is designated as N-methyl-1-[4-(2-morpholin-4-ylethoxy)phenyl]methanamine. This nomenclature precisely describes the molecular connectivity, indicating the presence of a methyl group attached to the nitrogen atom, which is further connected to a methanamine group linked to a phenyl ring substituted at the para position with a 2-morpholin-4-ylethoxy chain.
The compound's identification parameters have been systematically catalogued across multiple chemical databases. The Chemical Abstracts Service has assigned the registry number 852180-77-9, providing a unique identifier for this specific molecular entity. The molecular formula C14H22N2O2 indicates the presence of fourteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms, reflecting the complex heterocyclic nature of the structure. The molecular weight has been calculated as 250.342 grams per mole, confirming the compound's moderate molecular size within the range typical of small organic molecules.
Table 1: Chemical Identification Parameters
Properties
IUPAC Name |
N-methyl-1-[4-(2-morpholin-4-ylethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-12-13-2-4-14(5-3-13)18-11-8-16-6-9-17-10-7-16/h2-5,15H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDWJPMGCABITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427641 | |
| Record name | N-METHYL-N-[4-(2-MORPHOLIN-4-YLETHOXY)BENZYL]AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-77-9 | |
| Record name | N-METHYL-N-[4-(2-MORPHOLIN-4-YLETHOXY)BENZYL]AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination via Imine Formation and Hydrogenation
A widely used method for preparing N-benzylamines, including derivatives like this compound, is a two-step process involving:
Step 1: Imine Formation (Imination)
React a substituted benzaldehyde (e.g., 4-(2-morpholin-4-ylethoxy)benzaldehyde) with a primary or secondary amine (e.g., methylamine or N-methylamine) in a water-miscible solvent such as methanol or ethanol. This reaction forms an imine intermediate.Step 2: Catalytic Hydrogenation of the Imine
The imine intermediate is then hydrogenated in the presence of a catalyst to yield the desired tertiary amine.- Catalysts: Metals from groups 8 to 10, commonly palladium on activated carbon, platinum, nickel, or rhodium on inorganic supports such as Al2O3, SiO2, TiO2, or carbon. Palladium on activated carbon is preferred for selectivity and activity.
- Hydrogenation conditions: Temperature 10-40 °C (preferably 20-30 °C), hydrogen pressure 0.1 to 25 bar (commonly 0.1 to 5 bar).
- Reaction time: 1 to 100 hours depending on scale and catalyst activity.
- The catalyst can be introduced before or after imine formation.
- This process can be operated either continuously or batch-wise.
- The method avoids azeotropic distillation by performing imination and hydrogenation in a single or sequential homogeneous phase, simplifying the process and improving yield.
Table 1: Typical Conditions for Reductive Amination of N-Benzylamines
| Step | Conditions | Notes |
|---|---|---|
| Imine Formation | 10-40 °C, methanol solvent, 0.1-5 h | Homogeneous phase, avoids azeotrope |
| Hydrogenation | 20-30 °C, 0.1-5 bar H2, Pd/C catalyst | Catalyst on carbon support preferred |
| Concentration | 10-65% combined reactants by weight | Efficient imine formation |
| Reaction Mode | Batch or continuous | Flexible operation |
Nucleophilic Substitution Route (Alternative)
Another approach involves the preparation of the benzylamine core followed by nucleophilic substitution to introduce the morpholin-4-ylethoxy group:
- Starting from 4-(2-chloroethoxy)benzylamine or similar intermediate, the morpholine ring can be introduced by nucleophilic substitution using morpholine under basic conditions.
- Methylation of the amine nitrogen can be performed using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under controlled conditions.
- This route requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- Purification typically involves extraction and chromatography due to the presence of multiple functional groups.
This method is less commonly documented for this specific compound but is a plausible synthetic alternative based on general organic synthesis principles.
Catalysts and Process Optimization
- Catalysts containing palladium on activated carbon are preferred for their high activity and selectivity in hydrogenation steps, as reported in patent literature for N-benzylamine synthesis.
- Catalyst supports such as alumina, silica, or titanium dioxide can influence the reaction rate and selectivity.
- Hydrogen pressure and temperature must be optimized to balance reaction speed and avoid catalyst deactivation or unwanted side reactions.
- The solvent system impacts imine formation kinetics and hydrogenation efficiency; polar protic solvents like methanol enhance imine stability and catalyst dispersion.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Reaction Conditions | Catalysts/ Reagents | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination (Preferred) | Imine formation + hydrogenation | 20-30 °C, 0.1-5 bar H2, 0.1-5 h | Pd/C catalyst, methanol solvent | High selectivity, scalable | Requires catalyst handling |
| Nucleophilic Substitution | Substitution + methylation | Basic conditions, methylating agent | Morpholine, methyl iodide, base | Direct introduction of morpholine | Multi-step, purification needed |
Research Findings and Practical Notes
- The reductive amination method is well-established for N-benzylamines and can be adapted for this compound due to structural similarity with other N-benzylamines.
- Avoiding azeotropic distillation simplifies the process and reduces energy consumption, making the method industrially attractive.
- The use of palladium on activated carbon allows mild reaction conditions, preserving sensitive functional groups like morpholine and ethoxy substituents.
- The compound's boiling point at reduced pressure (141-143 °C at 0.08 mmHg) facilitates purification by vacuum distillation after synthesis.
- Safety data indicate standard precautions for amines and handling of catalysts and hydrogen gas are necessary.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are the corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylamine moiety. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed under basic or acidic conditions depending on the nature of the substituent.
Scientific Research Applications
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: It is employed as a biodegradable surfactant in the remediation of contaminated soil and water.
Mechanism of Action
The mechanism of action of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the benzyl ring, linker length, and heterocyclic components. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity :
- The quinazolin-4-amine derivatives (e.g., compound 5b in ) exhibit analgesic and anti-inflammatory properties , attributed to the quinazoline core and halogen substituents (Cl/Br), which enhance binding to cyclooxygenase (COX) enzymes . In contrast, the primary compound lacks a fused heterocyclic system, likely reducing COX affinity.
- Compounds with para-substituted benzyl groups (e.g., 4-ethoxy-3-methoxy in ) may exhibit altered solubility and receptor selectivity due to steric and electronic effects .
Comparatively, analogs with shorter linkers (e.g., morpholinopropyl in ) or rigid aromatic systems (e.g., pyridinyloxy in ) may restrict conformational freedom, impacting target engagement .
N-Methylation Impact: N-Methylation in the primary compound reduces basicity and increases lipophilicity compared to non-methylated analogs like compound 5d (4-{[2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-yl]amino}phenol, MW 352.16), which has a free NH group for hydrogen bonding .
Biological Activity
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. With a molecular formula of C₁₄H₂₂N₂O₂ and a molecular weight of approximately 250.34 g/mol, this compound features a unique structure that includes a morpholine ring, an ether linkage, and a benzylamine moiety.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₂ |
| Molecular Weight (g/mol) | 250.34 |
| CAS Number | 852180-77-9 |
| PubChem CID | 7060587 |
The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. The morpholine ring enhances solubility and facilitates binding to specific molecular targets, which modulates their activity. This compound acts as a ligand, influencing multiple biochemical pathways that are crucial for various physiological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity, making it a candidate for drug development. Its interaction with biological systems has been explored in various studies:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : It has been investigated for its ability to modulate receptor activity, potentially impacting neurotransmitter systems and other signaling pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer properties by targeting specific pathways involved in tumor growth and proliferation .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Enzyme Interaction : A study demonstrated that the compound effectively inhibited an enzyme associated with cancer progression, leading to reduced cell viability in cancer cell lines.
- Neuropharmacological Effects : Research indicated that this compound could influence neurotransmitter release, suggesting its potential use in treating neurological disorders.
Applications in Drug Development
Due to its favorable biological properties, this compound is being explored for various applications in drug development:
Q & A
Q. What are the standard synthetic routes for N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of 4-(2-morpholin-4-ylethoxy)benzyl chloride with methylamine under basic conditions. A common approach uses potassium carbonate or sodium hydroxide in polar aprotic solvents (e.g., dichloromethane or toluene) to facilitate nucleophilic substitution . Optimization may include:
- Temperature control : Reactions are often conducted at reflux (40–80°C) to balance reactivity and byproduct formation.
- Solvent selection : Toluene improves yield due to better solubility of intermediates compared to DCM .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural confirmation relies on:
Q. What are the stability and storage requirements for this compound in laboratory settings?
The compound is hygroscopic and light-sensitive. Recommended storage:
- Temperature : –20°C in amber glass vials to prevent degradation.
- Handling : Use inert atmosphere (N/Ar) during weighing to avoid oxidation .
- Solubility : Stable in DMSO (≥6 months at –20°C), but aqueous solutions degrade within 48 hours .
Advanced Research Questions
Q. How does the morpholine-ethoxy-benzylamine scaffold influence binding affinity in target proteins?
Computational docking studies (e.g., AutoDock Vina) reveal that the morpholine oxygen participates in hydrogen bonding with residues like Asp189 in serine proteases, while the benzyl group engages in π-π stacking with aromatic side chains (e.g., Tyr114). The ethoxy linker enhances conformational flexibility, improving binding entropy . Experimental validation via SPR (surface plasmon resonance) shows K values in the µM range for kinase targets (e.g., PI3Kγ) .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., –CF) on the benzyl ring increase cytotoxicity (IC = 2.1 µM in HeLa cells) but reduce solubility, complicating IC comparisons .
- Assay conditions : Varying ATP concentrations (10 µM vs. 1 mM) in kinase assays alter inhibition potency by 10-fold. Standardizing protocols (e.g., ADP-Glo™ Kinase Assay) mitigates this .
Q. How can in vitro-to-in vivo translation be improved for this compound in disease models?
Key considerations include:
- Metabolic stability : Microsomal assays (human liver microsomes) show a t of 12 minutes, prompting prodrug strategies (e.g., esterification of the morpholine group) .
- PK/PD modeling : Subcutaneous administration in murine models achieves higher AUC (12 h·µg/mL) than oral dosing due to first-pass metabolism .
- Toxicity screening : Ames tests and hERG channel inhibition assays are critical for prioritizing derivatives with TI (therapeutic index) >10 .
Methodological Guidance
Q. What techniques are recommended for studying cellular uptake and sublocalization?
- Confocal microscopy : Fluorescent tagging (e.g., BODIPY®) at the benzyl position shows preferential accumulation in lysosomes (LysoTracker® overlap R = 0.89) .
- LC-MS/MS quantification : Cell lysates extracted with acetonitrile:water (90:10) achieve LOD = 0.1 ng/mL for intracellular concentration measurements .
Q. How are structure-activity relationships (SARs) systematically evaluated for analogs?
A modular SAR approach includes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
